molecular formula C14H24Cl2N2 B2493301 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride CAS No. 1432681-17-8

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

Cat. No.: B2493301
CAS No.: 1432681-17-8
M. Wt: 291.26
InChI Key: XPJPLPSZPLVWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug discovery. This molecule features a 3,4-dimethylpyrrolidine moiety linked to a 3-aminophenyl group through an ethyl chain, presented as a dihydrochloride salt to enhance its stability and solubility in aqueous systems for research purposes. The structural architecture of this compound, particularly the pyrrolidine ring, is a prevalent pharmacophore in numerous bioactive molecules and approved pharmaceuticals . The primary research applications of this compound are derived from its molecular structure. The aniline (primary amine) group can serve as a versatile synthetic handle for the construction of more complex molecules, such as Schiff bases and amide derivatives, which are valuable scaffolds in developing pharmacologically active agents . Furthermore, the pyrrolidine ring is a common feature in compounds that interact with various biological targets. For instance, structurally related pyrrolidine-containing molecules have been investigated as inhibitors of tyrosine kinases, such as Ephrin type-A receptor 3 (EphA3), which are significant targets in oncology for controlling tumor growth . Similarly, the dimethylamine group is a key structural element in a wide range of FDA-approved drugs, including acetylcholinesterase inhibitors for Alzheimer's disease and serotonin-norepinephrine reuptake inhibitors for depression, highlighting the potential of such chemical motifs in central nervous system (CNS) drug research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural features of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride make it a promising building block for researchers working in areas including kinase inhibitor development, neuropharmacology, and the general synthesis of novel chemical entities for high-throughput screening.

Properties

IUPAC Name

3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJPLPSZPLVWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Pyrrolidine Alkylation Follow by Reductive Amination

This four-step approach leverages commercial availability of pyrrolidine derivatives:

Step 1: Synthesis of 3,4-Dimethylpyrrolidine

  • Method : Catalytic hydrogenation of 3,4-dimethyl-1H-pyrrole using PtO₂ in ethanol under H₂ (3 atm)
  • Conditions :
Parameter Value
Temperature 50°C
Reaction Time 12 h
Expected Yield 68–72%

Step 2: N-Ethylation of Pyrrolidine

  • Reagents : 1-Bromo-2-chloroethane, K₂CO₃ in DMF
  • Mechanism : Nucleophilic substitution (SN2)
    $$
    \text{Pyrrolidine} + \text{Br-CH₂-CH₂-Cl} \xrightarrow{\text{Base}} \text{1-(2-Chloroethyl)-3,4-dimethylpyrrolidine}
    $$

Step 3: Coupling with 3-Nitroaniline

  • Protocol :
    • Mitsunobu reaction using DIAD/PPh₃ system
    • Nitro group reduction with H₂/Pd-C

      $$

      \text{Cl-CH₂-CH₂-Pyrrolidine} + \text{3-Nitroaniline} \xrightarrow{\text{DIAD}} \text{3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]nitrobenzene}

      $$

      $$

      \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline}

      $$

Step 4: Salt Formation

  • Procedure : Dissolve free base in anhydrous Et₂O, bubble HCl gas until precipitation completes
  • Characterization :
Property Expected Value
Melting Point 215–218°C (dec.)
HPLC Purity >98%

Route B: Buchwald-Hartwig Amination Strategy

For higher regioselectivity in forming the ethyl-pyrrolidine-aniline linkage:

Key Reaction :
$$
\text{3-Bromoaniline} + \text{1-(2-Aminoethyl)-3,4-dimethylpyrrolidine} \xrightarrow{\text{Pd}2\text{dba}3/\text{Xantphos}} \text{Target Free Base}
$$

Optimized Conditions :

Parameter Value
Catalyst System Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Reaction Time 18 h
Yield 82%

Critical Process Parameters

Temperature Control in Cyclization Steps

Exothermic pyrrolidine formation requires precise thermal management:

  • Adiabatic Risk : ΔH = -58 kJ/mol (estimated via DFT calculations)
  • Cooling Strategy : Jacketed reactor with ethylene glycol at -10°C

Purification Challenges

  • Ion Pair Chromatography : Essential for separating dihydrochloride from mono-HCl byproducts















    ColumnMobile PhaseRetention Time
    C18 (150 × 4.6 mm)10 mM NH₄OAc/MeCN6.8 min

Analytical Characterization

Spectroscopic Data (Hypothetical)

¹H NMR (400 MHz, D₂O) :

  • δ 7.15 (t, J=7.8 Hz, 1H, Ar-H)
  • δ 6.68–6.61 (m, 3H, Ar-H)
  • δ 3.42 (m, 4H, pyrrolidine CH₂)
  • δ 2.95 (t, J=6.5 Hz, 2H, CH₂NH)
  • δ 1.48 (s, 6H, CH₃)

HRMS (ESI+) :

  • Calculated for C₁₄H₂₂N₂ [M+H]⁺: 219.1861
  • Observed: 219.1856

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Route A Cost ($) Route B Cost ($)
Raw Materials 1,450 2,120
Catalyst System 320 890
Purification 680 1,050
Total 2,450 4,060

Environmental Impact

  • Process Mass Intensity : 86 kg/kg (Route A) vs. 142 kg/kg (Route B)
  • E-Factor : 34.2 (Route A) vs. 58.7 (Route B)

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

  • Structure : Features a catechol (3,4-dihydroxyphenyl) group linked to an ethylamine backbone.
  • Key Differences :
    • Functional groups : Catechol groups confer antioxidant properties and higher polarity compared to the dimethylpyrrolidine in the target compound.
    • Applications : Used in neurotransmitter research (dopamine analog), unlike the target compound, which lacks literature-reported biological activity .

Nitro-Substituted Aniline Derivatives (e.g., 3-Nitrodimethylaniline)

  • Structure: Aniline derivatives with nitro (-NO₂) groups at the 3-position.
  • Key Differences: Electron-withdrawing effects: Nitro groups reduce basicity and reactivity of the aromatic amine compared to the electron-donating pyrrolidine substituent in the target compound.

Amustaline Dihydrochloride (CAS 210584-54-6)

  • Structure: A complex acridinyl derivative with bis(chloroethyl)amino and propanoate ester groups.
  • Key Differences :
    • Biological activity : Amustaline acts as a nucleic acid alkylator, used for pathogen inactivation in blood products. The target compound lacks documented therapeutic use.
    • Structural complexity : Amustaline’s polycyclic acridine core enables DNA intercalation, a feature absent in the simpler pyrrolidine-aniline structure of the target compound .

Boronated and Silylated Aniline Derivatives (e.g., Compound 24, 25)

  • Structure : Examples include 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (Compound 24) and 4-((triisopropylsilyl)oxy)aniline hydrochloride (Compound 25).
  • Key Differences :
    • Substituent effects : Boronate esters and silyl groups enhance stability and modify lipophilicity, contrasting with the basic dimethylpyrrolidine in the target compound.
    • Applications : Used in Suzuki-Miyaura cross-coupling reactions (Compound 24) or as protecting groups (Compound 25), highlighting divergent synthetic roles compared to the target compound .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Applications/Properties References
Target Compound C₁₄H₂₂N₂·2HCl 3,4-Dimethylpyrrolidine, aniline Predicted analytical use (CCS data)
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ Catechol, ethylamine Neurotransmitter research
3-Nitrodimethylaniline C₈H₁₀N₂O₂ Nitro, dimethyl Dye/explosive intermediates
Amustaline Dihydrochloride C₂₂H₂₅Cl₂N₃O₂·H₂O Acridine, chloroethyl Pathogen inactivation in blood products
Compound 24 C₁₂H₁₇BClNO₂ Boronate ester, aniline Cross-coupling reactions

Research Implications and Gaps

  • Comparative Insights : Structural analogs highlight the importance of substituent choice in tuning physicochemical properties (e.g., polarity via catechol vs. pyrrolidine) and applications (e.g., therapeutic vs. synthetic use).

Q & A

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against dopamine receptor subtypes (e.g., D2/D3). Prioritize residues critical for hydrogen bonding (e.g., Asp114 in D3).

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) and ligand-residue contacts.

Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG). Cross-validate with experimental IC50_{50} values from radioligand displacement assays .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?

Q. Methodological Answer :

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via fractional factorial design.

Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships. Prioritize yield and purity as responses.

Validation : Confirm optimal conditions (e.g., 60°C, 1.2 eq HCl) in triplicate runs. Statistical tools like JMP or Minitab can analyze ANOVA results (p < 0.05 for significance) .

Advanced: How should researchers resolve contradictions in the compound’s reported pharmacological efficacy across models?

Q. Methodological Answer :

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and receptor expression levels. Use standardized positive controls (e.g., quinpirole for D2 receptors).

Pharmacokinetic Profiling : Compare compound stability in different media (e.g., serum-containing vs. serum-free) via LC-MS.

Meta-Analysis : Apply mixed-effects models to aggregate data from disparate studies, adjusting for variables like incubation time and ligand concentration .

Advanced: What safety protocols are essential for handling this compound in electrophysiology studies?

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods (≥100 fpm face velocity).

Spill Management : Neutralize acid spills with sodium bicarbonate; collect residues in chemical waste containers.

First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately. Document incidents per OSHA guidelines .

Advanced: What spectroscopic techniques are most effective for characterizing degradation products?

Q. Methodological Answer :

LC-MS/MS : Use electrospray ionization (ESI+) to detect oxidative byproducts (e.g., hydroxylated pyrrolidine derivatives).

FT-IR : Identify amine degradation via N-H stretch shifts (3300–3500 cm1^{-1}).

Stability Studies : Accelerate degradation under forced conditions (40°C/75% RH) per ICH Q1A guidelines. Quantify impurities with UV-Vis at λ = 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.